molecular formula C15H25N3O2S B3003777 Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate CAS No. 1803608-82-3

Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate

Cat. No.: B3003777
CAS No.: 1803608-82-3
M. Wt: 311.44
InChI Key: LRXVXLVBHURDTH-UHFFFAOYSA-N
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Description

The compound tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based derivative functionalized with a 4-methylthiazole moiety. Such compounds are pivotal in medicinal chemistry as intermediates for drug discovery, particularly in targeting enzymes or receptors where heterocyclic motifs (e.g., thiazole) enhance binding affinity or modulate pharmacokinetics .

Properties

IUPAC Name

tert-butyl 3-[[(4-methyl-1,3-thiazol-5-yl)methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-11-13(21-10-17-11)8-16-7-12-5-6-18(9-12)14(19)20-15(2,3)4/h10,12,16H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXVXLVBHURDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNCC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse research sources.

The compound has the molecular formula C15H25N3O2SC_{15}H_{25}N_{3}O_{2}S and a molecular weight of approximately 311.44 g/mol. Its structure features a thiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against bacterial and fungal strains. In a study assessing various thiazole compounds, it was found that modifications on the thiazole ring significantly influenced antimicrobial activity, with certain derivatives showing promising results against resistant strains of bacteria .

Antitumor Activity

Research indicates that thiazole-containing compounds can exhibit antitumor effects. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation in various in vitro studies. The structure–activity relationship (SAR) analyses suggest that the thiazole ring enhances cytotoxicity against cancer cell lines such as HepG2 and A431 .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against resistant bacterial strains
AntitumorInhibits proliferation of HepG2 and A431 cell lines
AnticonvulsantPotential anticonvulsant properties noted

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiazole derivatives, this compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties.

Case Study 2: Antitumor Activity Assessment

A study focused on the antitumor activity of thiazole derivatives included this compound. The compound exhibited an IC50 value of 12 µM against A431 cells after 48 hours of treatment. This finding highlights its potential as a lead compound for further development in cancer therapeutics .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Weight Key Features Source (Evidence)
tert-Butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate 4-Methylthiazole, aminomethyl linker Not reported Thiazole enhances electron-rich character; likely moderate solubility Query compound
tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-Bromo-3-iodopyridin-2-yloxy 483.14 Halogenated pyridine increases molecular weight; potential for cross-coupling reactions
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-Bromo-3-methoxypyridin-2-yloxy 387.27 Methoxy group improves solubility; bromine enables further functionalization
tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)-3-(isothiazol-5-yl)pyrrolidine-1-carboxylate Isothiazol-5-yl, hydroxymethyl, chiral centers 299.39 Chiral centers and hydroxymethyl group may influence stereoselective binding
tert-Butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate Fluorinated proline, pyrazolopyridine Not reported Fluorine enhances metabolic stability; pyrazolopyridine core for kinase inhibition

Key Observations

Substituent Effects on Reactivity and Solubility :

  • Halogenated derivatives (e.g., bromo/iodo in ) exhibit higher molecular weights (~387–483 Da) and are suited for cross-coupling reactions, whereas methoxy groups improve solubility .
  • The 4-methylthiazole group in the query compound likely confers moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Chirality and Stereochemical Impact :

  • The chiral tert-butyl (3R,4R)-pyrrolidine derivative highlights the role of stereochemistry in biological activity, a factor absent in achiral analogs like the query compound.

Functional Group Diversity: The hydroxymethyl group in and fluorinated proline in demonstrate how minor modifications can drastically alter pharmacokinetic profiles or target selectivity.

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